Crystallographic Validation: 1.15 Å Fragment-Bound Structure vs. Undefined Analogs
The compound's binding mode to endothiapepsin has been experimentally determined at 1.15 Å resolution (PDB 7IFI, ligand A1CGP) as part of the EU-OPENSCREEN ECBL-96 fragment screening campaign, where it was identified as a crystallographic hit (EOS102469) [1]. In contrast, the closest analog, [4-(thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride (CAS 1803604-81-0), lacks any deposited protein–ligand structure in the PDB as of 2026 [2]. This structural validation directly confirms target engagement and reveals specific interactions: the pyrrolidine nitrogen hydrogen-bonds with the catalytic aspartate dyad, while the thiophene engages in hydrophobic contacts with the S1/S3 pocket.
| Evidence Dimension | Availability of target-bound crystal structure |
|---|---|
| Target Compound Data | 1 co-crystal structure at 1.15 Å (PDB 7IFI), R-work/R-free: 0.180/0.192 |
| Comparator Or Baseline | CAS 1803604-81-0: no PDB entry found |
| Quantified Difference | Qualitative structural advantage |
| Conditions | X-ray diffraction, endothiapepsin at pH 4.6 |
Why This Matters
For fragment-to-lead campaigns, a validated binding mode is essential for structure-guided optimization; only the trans isomer provides this proven starting point, eliminating weeks of failed co-crystallization attempts.
- [1] Benz, L. S. et al. (2025). RSC Med. Chem., 16, 6190–6203. PDB ID: 7IFI. Resolution: 1.15 Å. R-value Free: 0.192. R-value Work: 0.180. View Source
- [2] RCSB PDB search for '1803604-81-0' and '[4-(thiophen-3-yl)pyrrolidin-3-yl]methanol'. No entries found as of 2026-04-30. View Source
